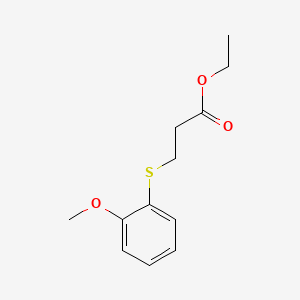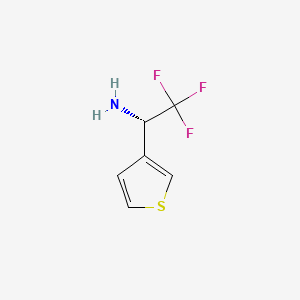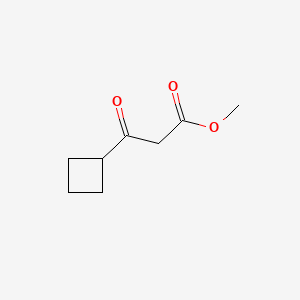![molecular formula C17H15F6N3O2 B597023 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione CAS No. 1356935-80-2](/img/structure/B597023.png)
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione, also known as 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione, is a useful research compound. Its molecular formula is C17H15F6N3O2 and its molecular weight is 407.316. The purity is usually 95%.
BenchChem offers high-quality 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Interactions
Studies on related compounds, such as squaric acid derivatives and cyclobutene diones, reveal their ability to form supramolecular assemblies through hydrogen bonding, π–π stacking, and anion–π interactions. These interactions facilitate the formation of complex crystal structures, which have implications for the development of new materials with specific properties. For instance, the synthesis and solid-state structures of squaric acid derivatives highlight the critical role of these non-covalent interactions in determining molecular arrangement and stability in the solid state (Prohens et al., 2017).
Synthetic Applications
The reactivity of cyclobutene dione analogs, including those with trifluoromethyl groups, underlines their utility in synthesizing novel organic compounds. Research on the cyclization of heterocyclic analogs of bis(indol-1-yl)maleimide demonstrates the impact of substituent modification on intramolecular cyclization, offering pathways to new cyclic compounds (Bykov & Preobrazhenskaya, 2008). Additionally, the synthesis of multifunctional cyclobutenes with trifluoromethyl groups showcases the production of compounds with potential applications in medicinal chemistry and materials science (Mosslemin et al., 2004).
Materials Science Applications
The development of novel materials, especially for electronic and photonic applications, benefits from the unique properties of cyclobutene dione derivatives. For example, conjugated polyelectrolytes based on pyrrolo[3,4-c]pyrrole-1,4-dione backbones demonstrate high electron mobility and conductivity, making them suitable for use as electron transport layers in polymer solar cells (Hu et al., 2015). Similarly, iridium complexes with ancillary ligands derived from cyclobutene dione analogs exhibit promising photophysical properties for organic light-emitting devices, showcasing the potential of these compounds in the development of efficient and stable emissive materials (Liu et al., 2018).
Mecanismo De Acción
Mode of Action
The presence of the trifluoromethyl groups could enhance the compound’s binding affinity to its targets .
Pharmacokinetics
The compound’s bioavailability, half-life, and clearance rate remain to be determined .
Result of Action
Given the lack of specific information, it is difficult to predict the potential therapeutic or adverse effects of this compound .
Propiedades
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F6N3O2/c18-16(19,20)8-4-9(17(21,22)23)6-11(5-8)26-13-12(14(27)15(13)28)25-7-10-2-1-3-24-10/h4-6,10,24-26H,1-3,7H2/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWHNGHXJQANLX-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CNC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F6N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(2S)-2-pyrrolidinylMethyl]aMino]-3-Cyclobutene-1,2-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




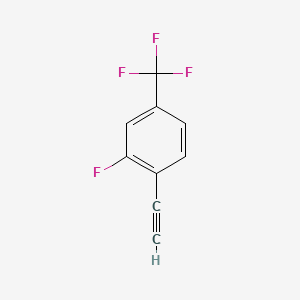

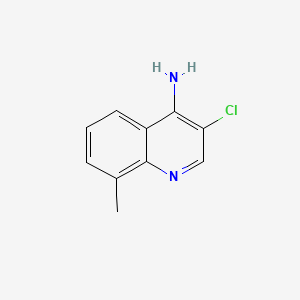


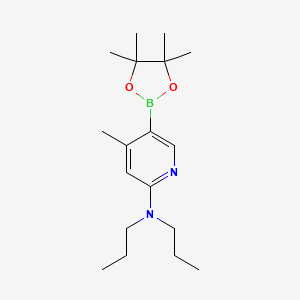
![Methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B596956.png)
